molecular formula C19H24N2O3 B12411161 trans-Hydroxy Praziquantel-d5

trans-Hydroxy Praziquantel-d5

Cat. No.: B12411161
M. Wt: 333.4 g/mol
InChI Key: OKTGUGBZQBTMHZ-YNUDWXFUSA-N
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Description

trans-Hydroxy Praziquantel-d5: is a deuterium-labeled derivative of trans-Hydroxy Praziquantel. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C19H19D5N2O3, and it has a molecular weight of 333.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Praziquantel-d5 involves the incorporation of deuterium atoms into the trans-Hydroxy Praziquantel molecule. This process typically includes the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:

    Deuteration of Precursors: The starting materials are subjected to deuteration using deuterated reagents such as deuterium gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).

    Cyclization and Functionalization: The deuterated intermediates undergo cyclization and functionalization reactions to form the final this compound compound. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: trans-Hydroxy Praziquantel-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

trans-Hydroxy Praziquantel-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-Hydroxy Praziquantel-d5 is similar to that of Praziquantel. It primarily targets the β subunits of voltage-gated calcium channels in parasitic worms, leading to an influx of calcium ions and subsequent muscle contraction and paralysis of the parasites. This action disrupts the parasite’s ability to maintain its position in the host, leading to its elimination .

Comparison with Similar Compounds

Uniqueness: trans-Hydroxy Praziquantel-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic studies. Additionally, the hydroxyl group provides a functional handle for further chemical modifications .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

333.4 g/mol

IUPAC Name

2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2/i7D2,8D2,15D

InChI Key

OKTGUGBZQBTMHZ-YNUDWXFUSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)[2H]

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O

Origin of Product

United States

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